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Compound of Interest

Compound Name: 2-Fluoro-2-methylpentan-1-amine

Cat. No.: B1471337 Get Quote

Technical Dossier: 2-Fluoro-2-methylpentan-1-
amine
An Analysis of Core Molecular Properties for Application in Research and Development

This document provides a detailed summary of the fundamental molecular characteristics of 2-
Fluoro-2-methylpentan-1-amine, a compound of interest for researchers, scientists, and

professionals in drug development. The information is presented to facilitate its use in

computational modeling, synthetic chemistry, and analytical applications.

Molecular Identity and Composition
The structural nomenclature "2-Fluoro-2-methylpentan-1-amine" defines a specific

arrangement of atoms. The molecule is constructed on a five-carbon pentane backbone. An

amine group (-NH₂) is attached to the first carbon (C1), while both a fluorine atom (-F) and a

methyl group (-CH₃) are substituted on the second carbon (C2). This precise configuration is

critical for its chemical reactivity and interaction with biological systems.

Based on this structure, the elemental composition has been determined to establish its

molecular formula and corresponding molecular weight.
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The core quantitative attributes of 2-Fluoro-2-methylpentan-1-amine are summarized below.

These values are foundational for all stoichiometric calculations, analytical characterizations,

and formulation development. The molecular weight is derived from the sum of the atomic

weights of the constituent atoms based on IUPAC standard atomic weights.

Parameter Value

Molecular Formula C₆H₁₄FN

Molecular Weight 119.18 g/mol [1]

CAS Number 1566506-97-5[1]

Methodologies
3.1 Determination of Molecular Formula

The molecular formula was derived by systematic enumeration of each atom based on the

IUPAC name "2-Fluoro-2-methylpentan-1-amine":

Pentane Base: A 5-carbon alkane chain.

-1-amine: A nitrogen atom bonded to two hydrogen atoms (-NH₂) is attached to the first

carbon.

2-methyl: A methyl group (-CH₃) is attached to the second carbon.

2-fluoro: A fluorine atom (-F) is attached to the second carbon, replacing a hydrogen atom.

Hydrogen Saturation: All remaining valences on the carbon atoms are saturated with

hydrogen atoms.

The final count yields 6 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 nitrogen

atom.

3.2 Calculation of Molecular Weight
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The molecular weight (MW) was calculated using the molecular formula (C₆H₁₄FN) and the

standard atomic weights of the constituent elements:

Atomic weight of Carbon (C) ≈ 12.011 u

Atomic weight of Hydrogen (H) ≈ 1.008 u

Atomic weight of Fluorine (F) ≈ 18.998 u

Atomic weight of Nitrogen (N) ≈ 14.007 u

MW = (6 × 12.011) + (14 × 1.008) + (1 × 18.998) + (1 × 14.007) = 119.183 g/mol

This calculated value is consistent with published data for this compound.[1]

Logical Data Relationship
The relationship between the compound's nomenclature and its fundamental molecular

properties is a direct, hierarchical flow. The systematic name dictates the structure, which in

turn defines the molecular formula and, consequently, the molecular weight. This logical

pathway is visualized below.
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Fig. 1: Relationship between compound name, formula, and molecular weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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